molecular formula C11H9NO3 B181391 Methyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 101341-45-1

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No. B181391
M. Wt: 203.19 g/mol
InChI Key: JLWWAGHOXGSRRT-UHFFFAOYSA-N
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Patent
US04546113

Procedure details

Dimethyl carbonate (126 g, 1.4 moles) was added dropwise to a slurry of NaH (50% in mineral oil, 13.44 g, 0.28 mole) slurried in 280 ml of dry dioxane. The reaction mixture was warmed to 80°-85° and p-cyanoacetophenone (40.7 g, 0.28 mole) in 140 ml dioxane added dropwise (at about 3/4 addition, mechanical loss due to foaming occurred; such losses are avoided by slower addition, e.g., over 1 hour). After addition was complete, heating at 80° was continued for 2 hours and crude product recovered by hot filtration. The cake was distributed between dilute CH3CO2H and ether. The ether layer was separated; washed in sequence with H2O, saturated NaHCO3, H2O and brine; dried; and stripped to yield title product: 39 g, (68.6%); m.p. 93°-98°; tlc (4:1 toluene:ethyl acetate) Rf 0.58. Recrystallization of 0.5 g from 2-propanol gave 0.403 g; m.p. 96°-99°.
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[H-].[Na+].[C:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1)#[N:10]>O1CCOCC1>[C:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH2:18][C:1]([O:4][CH3:5])=[O:6])=[O:19])=[CH:13][CH:12]=1)#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
13.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
40.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(C)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 80°-85°
ADDITION
Type
ADDITION
Details
(at about 3/4 addition, mechanical loss due to foaming occurred; such losses are avoided by slower addition, e.g., over 1 hour)
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
heating at 80°
FILTRATION
Type
FILTRATION
Details
crude product recovered by hot filtration
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed in sequence with H2O, saturated NaHCO3, H2O and brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.